rac-Falcarinol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of rac-Falcarinol involves the structural modification of common fatty acids, such as oleic acid Specific reaction conditions and catalysts, such as acetylenase and cytochrome P450 enzymes, are employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plants. extraction from plant sources, particularly carrots, is a viable method. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

化学反応の分析

Types of Reactions

rac-Falcarinol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into saturated derivatives.

Substitution: Halogenation and other substitution reactions can modify the triple bonds in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions include epoxides, saturated hydrocarbons, and halogenated derivatives, each with distinct chemical and biological properties .

科学的研究の応用

rac-Falcarinol has a wide range of scientific research applications:

Chemistry: Used as a model compound to study polyacetylene chemistry and reaction mechanisms.

Biology: Investigated for its role in plant defense mechanisms against pathogens.

Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of natural pesticides and antimicrobial agents.

作用機序

rac-Falcarinol exerts its effects through several molecular pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and modulates the NF-κB pathway.

Anti-cancer: Induces apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress.

Antimicrobial: Disrupts microbial cell membranes and inhibits the growth of pathogens.

類似化合物との比較

rac-Falcarinol is part of a group of polyacetylenic lipids known as falcarins. Similar compounds include:

Falcarindiol: Another polyacetylene with similar anti-cancer and anti-inflammatory properties.

Falcarindiol 3-acetate: A derivative with enhanced biological activity.

Compared to these compounds, this compound is unique due to its specific structural features and the distinct pathways it influences .

特性

IUPAC Name |

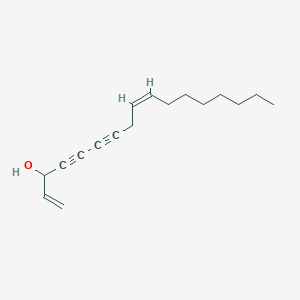

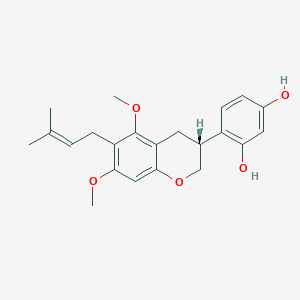

(9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/b11-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJAEDFOKNAMQD-KHPPLWFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCC#CC#CC(C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\CC#CC#CC(C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does panaxynol exert its anti-inflammatory effects?

A1: [, , , , ] Panaxynol has been shown to suppress colitis in murine models. Research suggests that panaxynol targets macrophages, inducing DNA damage and apoptosis, specifically in pro-inflammatory macrophages. [] This selective targeting contributes to its anti-inflammatory effects by reducing macrophage-driven inflammation. [] It also appears to influence the gut microbiome, suppressing colitis-enriched bacterial genera. [] Additionally, panaxynol increases regulatory T-cell populations in the colonic lamina propria, further contributing to its anti-inflammatory action. []

Q2: What is the role of panaxynol in protecting against cisplatin-induced renal damage?

A2: [] Studies using LLC-PK1 cells (porcine renal proximal tubular cells) demonstrate that panaxynol protects against cisplatin-induced cell death, likely by reducing apoptotic damage. Mechanistically, panaxynol appears to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and P38, as well as the expression of cleaved caspase-3, key players in the apoptotic pathway activated by cisplatin. This suggests panaxynol may hold therapeutic potential in mitigating cisplatin-induced nephrotoxicity.

Q3: How does panaxynol impact pancreatic cancer stem cells?

A3: [] Panaxynol exhibits inhibitory effects on the proliferation and self-renewal of pancreatic cancer stem cells. These effects are potentially linked to the downregulation of proliferation markers Ki67 and PCNA. Additionally, panaxynol seems to interfere with the Wnt/β-catenin signaling pathway, known for its role in stem cell self-renewal.

Q4: What is the molecular formula and weight of panaxynol?

A4: The molecular formula of panaxynol is C17H24O, and its molecular weight is 244.37 g/mol.

Q5: Are there any specific spectroscopic data available for panaxynol?

A5: [, , , ] Spectroscopic data, including UV, IR, MS, 1H NMR, and 13C NMR, have been used to characterize and confirm the structure of panaxynol. Its polyacetylenic nature is evident in the characteristic spectroscopic signals. For instance, UV spectroscopy reveals absorption maxima at specific wavelengths, indicating the presence of conjugated double and triple bonds.

Q6: Is there information on the stability of panaxynol under various conditions?

A6: While detailed stability studies under various conditions are limited in the provided research, some insights can be derived. [] Panaxynol is known to be sensitive to light and oxidation, suggesting a need for storage in dark and airtight conditions. Further research is needed to thoroughly evaluate its stability profile under different temperature, pH, and storage conditions.

Q7: What is known about the pharmacokinetics of panaxynol?

A7: [] A recent study investigated the pharmacokinetic profile of panaxynol in mice. Intravenous administration of panaxynol revealed a half-life of 1.5 hours, while oral administration resulted in a longer half-life of 5.9 hours. The bioavailability after oral administration was found to be moderate, around 50.4%. These findings provide valuable insights into the absorption, distribution, metabolism, and excretion of panaxynol in a preclinical model.

Q8: What are the key findings from in vitro and in vivo studies on panaxynol's anticancer activity?

A8: [, , , , , , ] In vitro studies have demonstrated panaxynol's antiproliferative effects against various cancer cell lines, including leukemia, melanoma, and pancreatic cancer cells. [, , ] These effects appear to be mediated through the induction of cell cycle arrest and apoptosis. [] In vivo studies using mouse models of colitis-associated colorectal cancer have shown that panaxynol can reduce tumorigenesis, improve clinical symptoms, and restore intestinal barrier function. [, ] This protective effect is attributed in part to its ability to suppress macrophages and inflammation in the colon. [, ]

Q9: What analytical techniques are commonly employed for the detection and quantification of panaxynol?

A9: [, , , , , ] Several analytical methods have been developed for panaxynol, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B30375.png)